REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[N+]([O-])([O-])=O.[Na+].[F:15][P-](F)(F)(F)(F)F.[H+]>Cl.O>[F:15][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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81.5 g
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Type
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reactant
|
Smiles
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NC=1C=CC(=NC1)OC
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Name
|
|
Quantity
|
530 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
56.5 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
56.5 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
132 mL
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F.[H+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 45 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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was then stirred for 20 minutes at room temperature
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Duration
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20 min
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
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CUSTOM
|
Details
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to obtain a solid, which
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Type
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WASH
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Details
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washed with water and ethyl ether
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Type
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CUSTOM
|
Details
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dried under reduced pressure
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Type
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TEMPERATURE
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Details
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The resulting compound was heated for 15 minutes at 150° C.
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Duration
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15 min
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Type
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DISSOLUTION
|
Details
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dissolved in dichloromethane
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Type
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WASH
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Details
|
washed with 3N sodium hydroxide solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried on anhydrous magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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DISTILLATION
|
Details
|
fractionally distilled
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=NC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.6 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |